3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.13477939 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of VU0617671-1 are yet to be definitively identified. The compound contains a thiophene moiety, which is known to be a key component in many pharmacologically active heterocyclic compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through hydrogen bonding . This interaction can lead to changes in the function of the target molecules, resulting in the observed therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by VU0617671-1 are likely to be diverse, given the wide range of therapeutic properties associated with thiophene derivatives . For instance, thiophene derivatives can inhibit kinases, enzymes that play a key role in signal transduction pathways . By inhibiting these enzymes, thiophene derivatives can potentially disrupt the signaling pathways that drive disease processes .
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake . Therefore, the lipophilicity of VU0617671-1 could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of VU0617671-1’s action are likely to be diverse, reflecting the wide range of therapeutic properties associated with thiophene derivatives . For example, by inhibiting kinases, VU0617671-1 could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPAJZYBOZGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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